4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine
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Overview
Description
4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a cyclohexane ring attached to a triazole ring, which is further substituted with a methyl and propyl group.
Preparation Methods
The synthesis of 4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with hydrazine to form cyclohexanone hydrazone. This intermediate is then reacted with propyl bromide and methyl iodide to introduce the propyl and methyl groups, respectively. The final step involves the cyclization of the intermediate with sodium azide to form the triazole ring .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s antimicrobial and anticancer effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can be compared with other similar compounds such as:
1-Methyl-1H-1,2,4-triazol-3-amine: This compound has a similar triazole ring but lacks the cyclohexane ring, making it less hydrophobic and potentially less bioavailable.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have a similar triazole ring but differ in their side chains, leading to different biological activities and applications.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a triazole ring attached to a benzoic acid moiety, making it more acidic and potentially more reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a cyclohexane ring with a triazole ring, providing a balance of hydrophobic and hydrophilic properties that can enhance its biological activity and bioavailability .
Properties
Molecular Formula |
C12H22N4 |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
4-(2-methyl-5-propyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-3-4-11-14-12(16(2)15-11)9-5-7-10(13)8-6-9/h9-10H,3-8,13H2,1-2H3 |
InChI Key |
OEYFIQCBQXNNMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C2CCC(CC2)N)C |
Origin of Product |
United States |
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